molecular formula C13H13ClN2O4S B12688239 2-Indancarboxylic aicd, 2-(amidinothio)-1,3-dioxo-, ethyl ester, hydrochloride CAS No. 2988-58-1

2-Indancarboxylic aicd, 2-(amidinothio)-1,3-dioxo-, ethyl ester, hydrochloride

Cat. No.: B12688239
CAS No.: 2988-58-1
M. Wt: 328.77 g/mol
InChI Key: CUHLYSVTCLLNIT-UHFFFAOYSA-N
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Description

2-Indancarboxylic acid, 2-(amidinothio)-1,3-dioxo-, ethyl ester, hydrochloride is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes an indane ring system, an amidinothio group, and a dioxo functionality. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Indancarboxylic acid, 2-(amidinothio)-1,3-dioxo-, ethyl ester, hydrochloride typically involves multiple steps. One common method includes the esterification of 2-Indancarboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The amidinothio group is introduced through a nucleophilic substitution reaction using thiourea. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and pH, is crucial. The purification process often includes recrystallization and chromatography techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2-Indancarboxylic acid, 2-(amidinothio)-1,3-dioxo-, ethyl ester, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the amidinothio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thiourea in ethanol under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Indancarboxylic acid, 2-(amidinothio)-1,3-dioxo-, ethyl ester, hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-Indancarboxylic acid, 2-(amidinothio)-1,3-dioxo-, ethyl ester, hydrochloride involves its interaction with specific molecular targets. The amidinothio group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The dioxo functionality may participate in redox reactions, influencing cellular pathways and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-indan-2-carboxylic acid methyl ester
  • 2-Indancarboxylic acid, 2-(amino)-1,3-dioxo-, ethyl ester
  • 2-Indancarboxylic acid, 2-(hydroxy)-1,3-dioxo-, ethyl ester

Uniqueness

2-Indancarboxylic acid, 2-(amidinothio)-1,3-dioxo-, ethyl ester, hydrochloride is unique due to the presence of the amidinothio group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack this functional group or possess different substituents.

Properties

CAS No.

2988-58-1

Molecular Formula

C13H13ClN2O4S

Molecular Weight

328.77 g/mol

IUPAC Name

ethyl 2-carbamimidoylsulfanyl-1,3-dioxoindene-2-carboxylate;hydrochloride

InChI

InChI=1S/C13H12N2O4S.ClH/c1-2-19-11(18)13(20-12(14)15)9(16)7-5-3-4-6-8(7)10(13)17;/h3-6H,2H2,1H3,(H3,14,15);1H

InChI Key

CUHLYSVTCLLNIT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(C(=O)C2=CC=CC=C2C1=O)SC(=N)N.Cl

Origin of Product

United States

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